molecular formula C22H18FN3O3 B6510308 1-[(4-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902918-98-3

1-[(4-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B6510308
CAS No.: 902918-98-3
M. Wt: 391.4 g/mol
InChI Key: DTCXUTRQGMHETD-UHFFFAOYSA-N
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Description

This compound features a pyrido[2,3-d]pyrimidine-2,4-dione core substituted with a 4-fluorophenylmethyl group at position 1 and a 4-methoxyphenylmethyl group at position 2. The pyrido-pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its versatility in interacting with biological targets. The fluorophenyl group enhances lipophilicity and metabolic stability, while the methoxyphenyl moiety may contribute to π-π stacking interactions.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3/c1-29-18-10-6-16(7-11-18)14-26-21(27)19-3-2-12-24-20(19)25(22(26)28)13-15-4-8-17(23)9-5-15/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCXUTRQGMHETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrido-Pyrimidine Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity Source
Target Compound Pyrido[2,3-d]pyrimidine-2,4-dione 1: 4-Fluorophenylmethyl; 3: 4-Methoxyphenylmethyl ~391.4* N/A Inferred kinase/antimicrobial N/A
1-(4-Methoxyphenyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one Pyrido[2,3-d]pyrimidin-4-one 1: 4-Methoxyphenyl; 2: Thioxo ~309.35* N/A Unknown
3,4-Dihydro-1-(tetrahydrofuranosyl)-6-(4-methoxyphenyl)-4-phenylpyrimidin-2(1H)-one Dihydropyrimidin-2-one 1: Furanose; 4: Phenyl; 6: 4-Methoxyphenyl 412.44 146 Antifungal, antioxidant, anticancer
4-(2,6-Dichlorophenyl)-3,4-dihydro-6-phenylpyrimidin-2(1H)-one Dihydropyrimidin-2-one 4: 2,6-Dichlorophenyl; 6: Phenyl 319.19 116–118 Antifungal, antioxidant, anticancer
8-(4-(2-(4-(2,4-Difluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4-one Pyrido[3,4-d]pyrimidin-4-one 8: Pyrazole-piperidine-2,4-difluorophenyl ~521.5* N/A Cell activity (likely kinase inhibition)

*Calculated based on molecular formula.

Key Observations

Dihydropyrimidinones (–4) lack the fused pyridine ring, reducing planarity and affecting membrane permeability .

Substituent Effects :

  • Fluorophenyl vs. Dichlorophenyl : The target’s 4-fluorophenyl group is less electron-withdrawing than 2,6-dichlorophenyl (), which may reduce cytotoxicity while improving metabolic stability .
  • Methoxyphenyl Ubiquity : The 4-methoxyphenyl group appears in multiple analogs (), suggesting its role in enhancing solubility and target engagement via hydrogen bonding .

Pharmacological Implications

  • Antifungal/Anticancer Potential: Structural similarities to –4 suggest the target may share antifungal or anticancer properties, though its fluorophenyl group could enhance blood-brain barrier penetration .
  • Kinase Inhibition: Pyrido[3,4-d]pyrimidinones (–2, 6) are reported as kinase inhibitors; the target’s dione groups may similarly interact with ATP-binding pockets .

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